molecular formula C26H24FN3O B2424759 1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-63-5

1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2424759
CAS No.: 847395-63-5
M. Wt: 413.496
InChI Key: NWKXKFJMMKMGJC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O and its molecular weight is 413.496. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Variability and Properties : Benzimidazole derivatives exhibit a wide range of chemical behaviors due to their versatile structures. Studies have highlighted the preparation procedures, properties, and different forms (protonated/deprotonated) of such compounds. These derivatives are known for their distinct spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

  • Applications in Optoelectronics : Benzimidazole and its analogs, including quinazolines, are recognized for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These compounds have been used in the fabrication of organic light-emitting diodes (OLEDs), white OLEDs, and highly efficient red phosphorescent OLEDs. Moreover, they are being explored for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

  • DNA Interaction and Drug Development : Benzimidazole derivatives have shown strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property makes them suitable for use as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. As such, they serve as a starting point for rational drug design and help investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

  • Crystal Structure Studies : Detailed evaluations of the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands have been conducted to better understand the factors affecting the structure. This contributes to future research aimed at reaching target molecules by understanding the structural intricacies of these complexes (Öztürkkan & Necefoğlu, 2022).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-6-5-9-23(18(17)2)29-16-20(14-25(29)31)26-28-22-7-3-4-8-24(22)30(26)15-19-10-12-21(27)13-11-19/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXKFJMMKMGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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